N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride
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Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N5O and its molecular weight is 380.27. The purity is usually 95%.
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Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide; dihydrochloride is a compound that exhibits significant biological activity due to its unique structural characteristics. The benzotriazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN5 with a molecular weight of approximately 305.80 g/mol. The structure includes an indene derivative linked to a benzotriazole ring, which is known for its versatile biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18ClN5 |
Molecular Weight | 305.80 g/mol |
CAS Number | Not specified |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzotriazole ring enhances the compound's ability to act as a ligand for specific receptors, influencing various physiological processes.
Biological Activities
Research indicates that N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide; dihydrochloride exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing the benzotriazole moiety demonstrate significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : The compound has been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation .
- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzotriazole derivatives, N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide; dihydrochloride was found to exhibit MIC values ranging from 12.5 to 25 µg/mL against Candida albicans and Aspergillus niger. This suggests a potential application in treating fungal infections.
Study 2: Antitumor Activity
A separate investigation evaluated the antitumor activity of this compound on human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability with IC50 values around 30 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates associated with increased concentrations of the compound.
Structure Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzotriazole ring or the indene structure may enhance potency or selectivity towards specific biological targets. For instance, substituents on the benzotriazole ring have been shown to significantly affect antibacterial activity .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O.2ClH/c18-17-12-6-2-1-5-11(12)9-14(17)19-16(23)10-22-15-8-4-3-7-13(15)20-21-22;;/h1-8,14,17H,9-10,18H2,(H,19,23);2*1H/t14-,17-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWJELUGWHBLGY-LVVRIOTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4N=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4N=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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